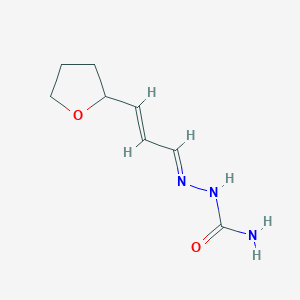
Butanedioic acid, 1H-indol-3-yl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 1H-indol-3-yl-, (2S)-, also known as (S)-2-(2-(1H-indol-3-yl)acetylamino)butanedioic acid, is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives. These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including butanedioic acid, 1H-indol-3-yl-, (2S)-, often involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This method consistently yields the corresponding indole derivatives in moderate yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 1H-indol-3-yl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Butanedioic acid, 1H-indol-3-yl-, (2S)- has a wide range of scientific research applications, including:
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of butanedioic acid, 1H-indol-3-yl-, (2S)- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its use, such as in plant hormone regulation or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid (IAA): A plant hormone that plays a crucial role in plant growth and development.
Indole-3-butyric acid (IBA): Another plant hormone that is a precursor to IAA and is used to promote root formation in plant cuttings.
Indole-3-carbinol (I3C): A compound found in cruciferous vegetables that has been studied for its potential anticancer properties.
Uniqueness
Butanedioic acid, 1H-indol-3-yl-, (2S)- is unique due to its specific structure and the presence of both indole and butanedioic acid moieties. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
330939-19-0 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(2S)-2-(1H-indol-3-yl)butanedioic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |
Clé InChI |
HVTXQEBIPXLXDW-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)[C@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


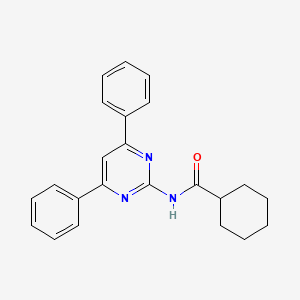
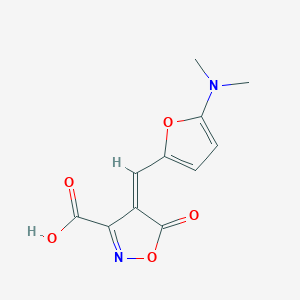


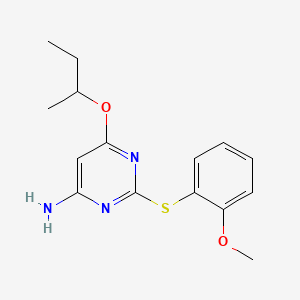



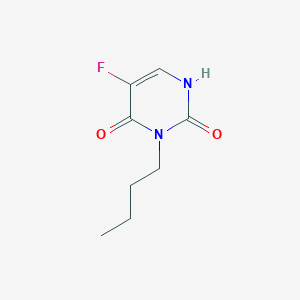
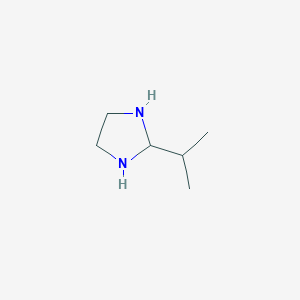


![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
